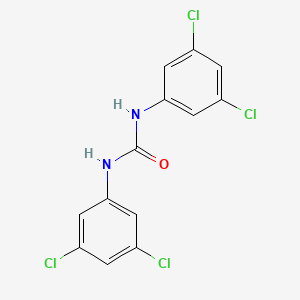
1,3-Bis(3,5-dichlorophenyl)urea
カタログ番号 B1682623
分子量: 350.0 g/mol
InChIキー: VKVJIWVUYNTBEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04233450
Procedure details


The urea derivatives used as starting materials are obtained, for example, by the conventional reaction of an isocyanate with an amine. For example, reaction of 3,5-dichlorophenyl isocyanate with 3,5-dichloroaniline gives bis-(3,5-dichlorophenyl)-urea (melting point 294° C.).


[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
NC(N)=O.[N-]=C=O.[Cl:8][C:9]1[CH:10]=[C:11]([N:16]=[C:17]=[O:18])[CH:12]=[C:13]([Cl:15])[CH:14]=1.[Cl:19][C:20]1[CH:21]=[C:22]([CH:24]=[C:25]([Cl:27])[CH:26]=1)[NH2:23]>>[Cl:8][C:9]1[CH:10]=[C:11]([NH:16][C:17](=[O:18])[NH:23][C:22]2[CH:21]=[C:20]([Cl:19])[CH:26]=[C:25]([Cl:27])[CH:24]=2)[CH:12]=[C:13]([Cl:15])[CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=C=O
|
Step Three
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)N=C=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=C(C1)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)NC(NC1=CC(=CC(=C1)Cl)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
